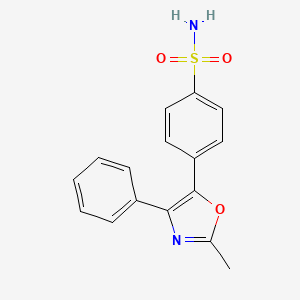
Benzenesulfonamide, 4-(2-methyl-4-phenyl-5-oxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-4-phenyloxazol-5-yl)benzenesulfonamide is a compound that has garnered attention in the fields of chemistry and pharmacology. It is known for its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes. The compound’s structure consists of a benzenesulfonamide moiety attached to a 2-methyl-4-phenyloxazole ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-4-phenyloxazol-5-yl)benzenesulfonamide can be achieved through multiple routes. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield the target compound .
Another method combines the cyclization and sulfochlorination steps in a one-pot reaction, reducing the number of stages and the amount of acidic waste generated .
Industrial Production Methods
Industrial production of 4-(2-methyl-4-phenyloxazol-5-yl)benzenesulfonamide typically follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can further enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methyl-4-phenyloxazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
4-(2-Methyl-4-phenyloxazol-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-(2-methyl-4-phenyloxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of human carbonic anhydrase II, the compound binds to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can reduce intraocular pressure, making it useful for glaucoma treatment . Additionally, the compound’s sulfonamide group interacts with residues in the enzyme’s substrate cavity, enhancing its inhibitory effect .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Similar structure but different substitution pattern on the oxazole ring.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Contains two oxazole rings attached to a benzene core.
Uniqueness
4-(2-Methyl-4-phenyloxazol-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit human carbonic anhydrase II with high affinity sets it apart from other similar compounds .
Propiedades
Número CAS |
93014-16-5 |
|---|---|
Fórmula molecular |
C16H14N2O3S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-(2-methyl-4-phenyl-1,3-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H14N2O3S/c1-11-18-15(12-5-3-2-4-6-12)16(21-11)13-7-9-14(10-8-13)22(17,19)20/h2-10H,1H3,(H2,17,19,20) |
Clave InChI |
RBIMSEGCQFORTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


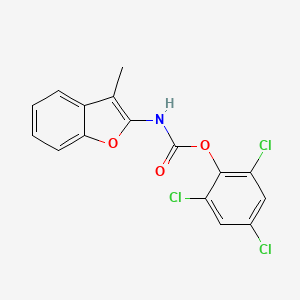
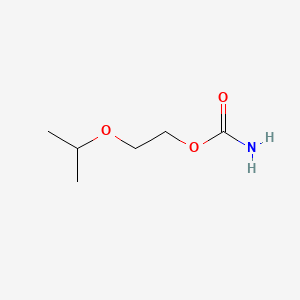
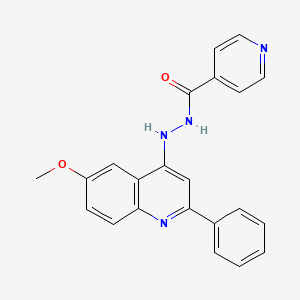

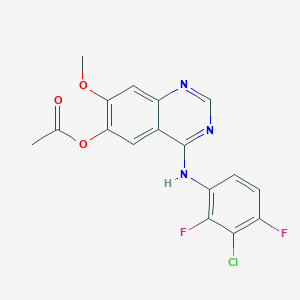

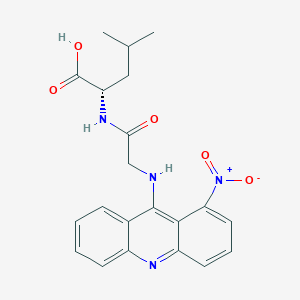
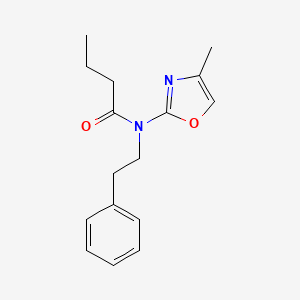
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)

![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
